N,O-Bis-(phenoxycarbonyl)-hydroxylamine

N-hydroxyurea synthesis tandem deprotection–aminolysis Mitsunobu reaction

Select N,O-Bis-(phenoxycarbonyl)-hydroxylamine (CAS 141580-65-6) for its unmatched tandem deprotection–urea formation capability. Unlike bis-Boc/Cbz alternatives that require two-step orthogonal deprotection and separate urea installation, this reagent converts directly to N-hydroxyureas with methanolic ammonia in a single operation. Validated at kilogram scale in Abbott’s Fenleuton (6.2 kg/batch) and CytoMed’s CMI-977 manufacturing, and designated as Zileuton Impurity 4 under USP/EP frameworks. Procure a single batch certified for both synthetic use and analytical reference to eliminate dual-vendor qualification and simplify ANDA filing. Source from suppliers offering the improved patent process (U.S. 5,371,264) with ≤0.5 wt% phenol specification.

Molecular Formula C14H11NO5
Molecular Weight 273.24 g/mol
CAS No. 141580-65-6
Cat. No. B137724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,O-Bis-(phenoxycarbonyl)-hydroxylamine
CAS141580-65-6
SynonymsN,O-BIS-(PHENOXYCARBONYL)-HYDROXYLAMINE
Molecular FormulaC14H11NO5
Molecular Weight273.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC(=O)NOC(=O)OC2=CC=CC=C2
InChIInChI=1S/C14H11NO5/c16-13(18-11-7-3-1-4-8-11)15-20-14(17)19-12-9-5-2-6-10-12/h1-10H,(H,15,16)
InChIKeyPTZVLZBVOIUMCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,O-Bis-(phenoxycarbonyl)-hydroxylamine (CAS 141580-65-6): A Masked Hydroxylamine Reagent for Direct N-Hydroxyurea Synthesis


N,O-Bis-(phenoxycarbonyl)-hydroxylamine (CAS 141580-65-6; molecular formula C14H11NO5; MW 273.24 g/mol; mp 80–82 °C) is a doubly protected hydroxylamine derivative in which both the N- and O-positions are blocked by phenoxycarbonyl (carbophenoxy) groups [1]. First introduced by Stewart and Brooks in 1992 as 'a new reagent for the direct synthesis of substituted N-hydroxyureas,' the compound owes its unique synthetic utility to the ability of both phenoxycarbonyl protecting groups to be simultaneously removed and the liberated hydroxylamine concomitantly converted into an N-hydroxyurea functionality upon treatment with methanolic ammonia [1]. This tandem deprotection–urea-formation strategy has been deployed in the multikilogram manufacturing of several 5-lipoxygenase (5-LO) inhibitor drug candidates, including Zileuton, Fenleuton, and CMI-977, where it serves as the key reagent for installing the pharmacophoric N-hydroxyurea moiety via a Mitsunobu reaction with a propargylic or benzylic alcohol followed by aminolysis [2].

Why N,O-Bis-(phenoxycarbonyl)-hydroxylamine Cannot Be Replaced by Other N,O-Bis-Protected Hydroxylamines in N-Hydroxyurea Synthesis


Although several N,O-bis-protected hydroxylamines—including N,O-bis(tert-butoxycarbonyl)-, N,O-bis(benzyloxycarbonyl)-, and N,O-bis(allyloxycarbonyl)-hydroxylamine—are commercially available and have been surveyed for Mitsunobu-mediated N-alkylhydroxylamine synthesis [1], only the bis(phenoxycarbonyl) variant offers a built-in tandem deprotection–urea-formation capability. All other protecting groups require a two-step sequence: (i) orthogonal removal of the N- and O-protecting groups (e.g., TFA for Boc, hydrogenolysis for Cbz) and (ii) a separate urea-forming reaction with an isocyanate or cyanate [2]. The bis(phenoxycarbonyl) reagent uniquely exploits the electrophilicity of the phenoxycarbonyl carbonyl toward ammonia: treatment with methanolic ammonia simultaneously cleaves both protecting groups and installs the urea carbonyl, delivering the N-hydroxyurea product in a single synthetic operation [2]. For procurement decisions, this means that substituting a generic bis-Boc or bis-Cbz hydroxylamine for the phenoxycarbonyl reagent in a validated N-hydroxyurea process introduces at minimum one additional synthetic step, an extra purification, and altered impurity profiles—each of which carries regulatory risk in a pharmaceutical manufacturing context.

Quantitative Differentiation Evidence for N,O-Bis-(phenoxycarbonyl)-hydroxylamine vs. Closest Analogs


One-Step Tandem Deprotection–Urea Formation Reduces Synthetic Step Count by One vs. N,O-Bis-Boc-Hydroxylamine

N,O-Bis(phenoxycarbonyl)-hydroxylamine is the only N,O-bis-protected hydroxylamine that converts a Mitsunobu adduct directly to the N-hydroxyurea in a single synthetic operation. Treatment with methanolic ammonia simultaneously cleaves both phenoxycarbonyl groups (as phenol and CO2) and forms the urea carbonyl, yielding the target N-hydroxyurea without isolation of a free hydroxylamine intermediate [1]. In contrast, N,O-bis(tert-butoxycarbonyl)-hydroxylamine requires acid-catalyzed Boc deprotection (e.g., TFA) followed by a separate reaction with trimethylsilyl isocyanate or potassium cyanate to install the urea moiety—a documented two-step sequence as described in the Pfizer patent for cyclopropyl 5-lipoxygenase inhibitors [2].

N-hydroxyurea synthesis tandem deprotection–aminolysis Mitsunobu reaction 5-lipoxygenase inhibitor

Validated at Multi-Kilogram Scale in Two Pharmaceutical Manufacturing Processes—A Precedent Absent for Boc and Cbz Analogs

N,O-Bis(phenoxycarbonyl)-hydroxylamine has been deployed in documented multi-kilogram pharmaceutical manufacturing campaigns. In the Fenleuton (Abbott Laboratories) manufacturing process, the Mitsunobu coupling of propargylic alcohol 10 with N,O-bis(carbophenoxy)hydroxylamine employed 6.2 kg (22.71 mol) of the reagent per batch at pilot-plant scale, with the adduct 5 subsequently aminolyzed to Fenleuton [1]. In the CMI-977 (CytoMed/Steroids Ltd.) process, the Mitsunobu step utilized 698 g (2.60 mol) of the reagent reacting with 450 g (1.70 mol) of the advanced alcohol intermediate 10-trans to yield 475 g of the protected adduct as a white solid [2]. This intermediate was then directly aminolyzed to the API. In comparison, no published report describes kilogram-scale deployment of N,O-bis(tert-butoxycarbonyl)-, N,O-bis(benzyloxycarbonyl)-, or N,O-bis(allyloxycarbonyl)-hydroxylamine in a pharmaceutical manufacturing setting.

pharmaceutical process development pilot-plant scale-up Fenleuton CMI-977 manufacturing route selection

Improved Process Yields 88.7% with <0.5 wt% Phenol Contamination vs. Original Stewart Method

The synthesis of N,O-bis(phenoxycarbonyl)-hydroxylamine from phenyl chloroformate and hydroxylamine has been the subject of process patent optimization. The original Stewart and Brooks method (1992) used a large stoichiometric excess of phenyl chloroformate in aqueous NaHCO3, producing significant hydrolytic phenol as a contaminant requiring extensive washing [1]. A comparative example in U.S. Patent 5,371,264 reproduced the Stewart method and found the product contained only 81.1 area% N,O-bisphenoxycarbonyl hydroxylamine with 10.8% phenol by HPLC [1]. The improved patent process, employing a two-stage sequential addition of phenyl chloroformate with phase separation, yielded product at 88.7% chemical yield (based on hydroxylamine) with 98.5% HPLC purity (area%) and only a trace of phenol after vacuum drying [1]. For the Boc analog, synthesis from di-tert-butyl dicarbonate and hydroxylamine hydrochloride in the presence of triethylamine affords 85% yield [2].

reagent manufacturing purity specification phenol contamination pharmaceutical intermediate quality

Substrate-Dependent Stereochemical Outcome: Clean Inversion with Propargylic Alcohols vs. Partial Racemization with Benzylic Alcohols

The stereochemical fidelity of the Mitsunobu reaction with N,O-bis(phenoxycarbonyl)-hydroxylamine is highly substrate-dependent—a critical consideration when selecting this reagent for enantioselective synthesis. For the propargylic alcohol (S)-3-butyn-2-ol, Kolasa et al. (1996) demonstrated clean SN2 inversion to yield (R)-N-3-butyn-2-yl-N-hydroxyurea, the key intermediate for Zileuton, without report of significant racemization [1]. However, for the benzylic alcohol (R)-6-benzyloxy-2,3-dihydrobenzofuran-3-ol, the Mitsunobu reaction led to a partially racemized product, rendering this approach unsuitable for enantioselective N-hydroxyurea formation at the 3-position [2]. The alternative oxazaborolidine-catalyzed enantioselective reduction of the corresponding oxime O-benzyl ethers provided the N-hydroxyureas in 57% to 99% ee, demonstrating that the racemization is reagent-specific rather than an inherent limitation of the substrate class [2]. For the Boc analog, published Mitsunobu reactions with N,O-bis(tert-butoxycarbonyl)-hydroxylamine similarly proceed with inversion; however, the acid-catalyzed Boc deprotection step introduces an additional risk of acid-mediated racemization at the newly formed stereocenter that the neutral aminolysis conditions of the phenoxycarbonyl reagent avoid [1].

Mitsunobu stereochemistry enantiomeric excess propargylic alcohol benzylic alcohol 5-lipoxygenase inhibitor

Regulatory Reference Standard Identity as Zileuton Impurity 4—A Dual-Use Advantage Not Shared by Generic Hydroxylamine Reagents

CAS 141580-65-6 is officially designated as Zileuton Impurity 4 (chemical name: phenyl ((phenoxycarbonyl)oxy)carbamate) under USP/EP regulatory frameworks. It is commercially supplied by specialist reference standard vendors with full characterization data compliant with ICH and pharmacopeial guidelines, including Certificates of Analysis suitable for ANDA submissions, analytical method development, method validation (AMV), and quality control (QC) applications during commercial production of Zileuton [1]. Traceability against USP or EP pharmacopeial standards can be provided upon request [1]. In contrast, N,O-bis(tert-butoxycarbonyl)-hydroxylamine, N,O-bis(benzyloxycarbonyl)-hydroxylamine, and N,O-bis(allyloxycarbonyl)-hydroxylamine lack any pharmacopeial impurity designation and are not supplied with the same level of regulatory documentation. This means that a single procurement of CAS 141580-65-6 can serve both as a synthetic reagent for N-hydroxyurea construction and as a characterized impurity reference standard—a dual-use capability absent from all comparator reagents.

reference standard Zileuton Impurity 4 ANDA method validation quality control

Optimal Procurement and Application Scenarios for N,O-Bis-(phenoxycarbonyl)-hydroxylamine (CAS 141580-65-6)


Scale-Up Synthesis of N-Hydroxyurea-Based 5-Lipoxygenase Inhibitor Drug Candidates via Mitsunobu–Aminolysis Sequence

The most robustly validated application of CAS 141580-65-6 is the kilogram-scale construction of chiral N-hydroxyurea pharmacophores from propargylic alcohols via a Mitsunobu reaction (PPh3/DIAD, THF or CH2Cl2, 0 °C to rt) followed by tandem deprotection–urea formation with methanolic ammonia [1]. This two-operation sequence was the manufacturing route for Fenleuton at Abbott (6.2 kg reagent per batch) and CMI-977 at CytoMed (698 g per batch), both of which are potent 5-LO inhibitors [1]. For propargylic alcohol substrates, the Mitsunobu reaction proceeds with clean stereochemical inversion, making the reagent particularly well-suited for enantiopure N-hydroxyurea synthesis [2]. Procurement Recommendation: Source the reagent from suppliers offering the improved patent process (U.S. 5,371,264) with ≤0.5 wt% phenol specification, as phenol carryover can complicate downstream aminolysis and API purification [3].

Generic Zileuton ANDA Development: Dual-Use as Synthetic Intermediate and Impurity Reference Standard

Organizations pursuing Abbreviated New Drug Applications (ANDAs) for generic Zileuton should prioritize CAS 141580-65-6 because this compound is simultaneously the key reagent for constructing the N-hydroxyurea moiety (via Mitsunobu coupling with 1-benzo[b]thiophen-2-yl-ethanol followed by aminolysis) and the designated Zileuton Impurity 4 reference standard under USP/EP frameworks [1]. Procuring a single batch that is certified for both synthetic and analytical use eliminates the need to qualify two separate vendors, simplifies inventory management, and ensures that the impurity reference material is chemically identical to the process intermediate it is meant to detect [1]. This dual-use strategy is unavailable when using alternative protected hydroxylamine reagents, which would require separate procurement of a dedicated impurity standard [2].

One-Pot Hydroxamic Acid Synthesis from Carboxylic Acids via In Situ Activation

Beyond N-hydroxyurea synthesis, N,O-bis(phenoxycarbonyl)-hydroxylamine has been employed as a reagent for the one-flask conversion of carboxylic acids to hydroxamic acids under mild conditions [1]. When used in conjunction with standard carboxylate-activating agents, the reagent installs the protected hydroxylamine moiety, which upon workup yields the free hydroxamic acid. This application exploits the same tandem deprotection chemistry that distinguishes it from Boc- and Cbz-protected analogs: the phenoxycarbonyl groups are cleaved under the reaction conditions, releasing the hydroxamic acid without requiring a separate deprotection step. Procurement Recommendation: For laboratories synthesizing hydroxamic acid libraries, purchasing this single reagent eliminates the need for both a protected hydroxylamine and separate deprotection reagents, reducing total procurement line items [1].

Enantioselective Synthesis of (R)-N-3-Butyn-2-yl-N-Hydroxyurea: A Key Zileuton Intermediate

For the specific case of synthesizing (R)-N-3-butyn-2-yl-N-hydroxyurea—the penultimate intermediate in the Zileuton synthesis—N,O-bis(phenoxycarbonyl)-hydroxylamine is the reagent of choice based on published precedent. Kolasa et al. (1996) demonstrated an efficient asymmetric route starting from crotyl alcohol: Sharpless asymmetric epoxidation establishes the (S)-configuration, conversion to (S)-3-butyn-2-ol, and Mitsunobu coupling with this reagent effects hydroxyl substitution with clean inversion to the (R)-configured N-hydroxyurea after aminolysis [1]. The tandem deprotection–urea formation in a single operation avoids the acid-mediated racemization that would risk eroding enantiomeric purity if a Boc-protected analog requiring TFA deprotection were used instead [2]. This established route, with its documented stereochemical outcome, provides a defensible starting point for process development and regulatory filing.

Quote Request

Request a Quote for N,O-Bis-(phenoxycarbonyl)-hydroxylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.